Product packaging for 1,4-Dibromobicyclo[2.2.2]octane(Cat. No.:CAS No. 10364-04-2)

1,4-Dibromobicyclo[2.2.2]octane

Cat. No.: B080543
CAS No.: 10364-04-2
M. Wt: 267.99 g/mol
InChI Key: WXKVRFWRGLDBMD-UHFFFAOYSA-N
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Description

1,4-Dibromobicyclo[2.2.2]octane (CAS 10364-04-2) is a brominated, rigid bicyclic organic compound of significant interest in advanced research and development. With the molecular formula C 8 H 12 Br 2 and a molecular weight of 267.99 g/mol, it serves as a versatile and valuable synthetic building block. Its structure is characterized by a high symmetry and remarkable rigidity, which is derived from the bicyclo[2.2.2]octane scaffold. This compound is particularly useful for constructing complex molecular architectures where conformational freedom needs to be restricted, or for creating novel materials with specific spatial properties. While specific mechanistic studies on this exact compound are not widely reported, its primary research value lies in its application as an intermediate in organic synthesis. The two bromine atoms act as excellent leaving groups, enabling efficient nucleophilic substitution reactions. This allows researchers to functionalize the scaffold, creating extended structures or introducing other functional groups. The calculated density of this compound is 1.898 g/cm³, with a predicted boiling point of 247.9°C, indicating high stability suitable for various synthetic conditions. This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any personal applications. It is essential to handle this compound with care, referring to its material safety data sheet (MSDS) for safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12Br2 B080543 1,4-Dibromobicyclo[2.2.2]octane CAS No. 10364-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromobicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Br2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKVRFWRGLDBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300128
Record name 1,4-Dibromobicyclo[2.2.2]octane
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Molecular Weight

267.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10364-04-2
Record name 1,4-Dibromobicyclo[2.2.2]octane
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dibromobicyclo[2.2.2]octane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 1,4 Dibromobicyclo 2.2.2 Octane

Electrochemical Reactivity

The electrochemical behavior of 1,4-dibromobicyclo[2.2.2]octane is dominated by the reductive cleavage of the carbon-bromine bonds, which can lead to the formation of highly strained and otherwise inaccessible molecules.

The electrochemical reduction of this compound is a key method for generating the highly strained and unstable [2.2.2]propellane. sciepub.comacs.orgacs.org This transformation is significant because [2.2.2]propellane, unlike its more stable homolog [1.1.1]propellane, has proven difficult to synthesize and isolate. znaturforsch.com

The reduction is typically carried out potentiostatically at a controlled potential in a suitable solvent. Early studies by Wiberg, Epling, and Jason demonstrated the formation of [2.2.2]propellane through a low-temperature electrochemical reduction at a mercury pool cathode. sciepub.comacs.org The process involves the transfer of two electrons to the molecule, leading to the expulsion of both bromide ions and the formation of a C1-C4 bond.

The instability of [2.2.2]propellane requires that the electrochemical reduction be performed at low temperatures to increase its lifetime. acs.org The propellane is typically trapped in situ with a reagent to confirm its formation. For example, the addition of acetic acid to the reaction mixture yields bicyclo[2.2.2]octane and 1-acetoxybicyclo[2.2.2]octane, products consistent with the protonation and subsequent reaction of the propellane intermediate. In the absence of trapping agents, the propellane can undergo further reactions, such as rearrangement to 1,4-dimethylenecyclohexane. znaturforsch.com

Parameter Condition Reference
Substrate This compound acs.org
Technique Potentiostatic Electrochemical Reduction acs.org
Cathode Mercury Pool acs.org
Solvent Dimethylformamide (DMF) acs.org
Temperature Low Temperature acs.org
Intermediate [2.2.2]Propellane sciepub.comacs.org
Observed Product Trapped Adducts / Rearrangement Products znaturforsch.com

The mechanism of the electrochemical formation of the central bond in [2.2.2]propellane from this compound has been a subject of considerable interest. The process is generally accepted to proceed through a stepwise reduction mechanism. rsc.org

The initial step involves the transfer of one electron to the molecule to form a radical anion. This is followed by the rapid cleavage of one carbon-bromine bond to generate a bridgehead radical-anion intermediate. A second electron is then transferred to this intermediate, forming a bridgehead carbanion. The final step is the intramolecular nucleophilic displacement of the second bromide ion by the bridgehead carbanion, resulting in the formation of the C1-C4 bond of the propellane. rsc.org

This stepwise mechanism, involving a carbanionic intermediate, is supported by studies on the electrochemical reduction of various vicinal and 1,3-dihalides, which also form cyclic products. rsc.org However, the extremely short lifetime of the intermediates makes direct observation challenging. Computational studies have also been employed to investigate the energetics of the process and the structure of the transient species involved. sciepub.comresearchgate.net Attempts to generate stable, substituted [2.2.2]propellanes via electrochemical reduction of corresponding 1,4-dichlorobicyclo[2.2.2]octane-2-carboxamides were unsuccessful, leading instead to protio-dechlorination or fragmentation, suggesting that the stability of the bicyclic framework and any intermediates is critical. znaturforsch.com

Nucleophilic Substitution Reactivity at Bridgehead Positions

Nucleophilic substitution at the bridgehead carbons of this compound is severely hindered due to the inherent structural rigidity of the bicyclic system.

Standard SN1 and SN2 reaction pathways are highly disfavored. edscl.in The SN1 mechanism is inhibited because the formation of the required planar carbocation intermediate at the bridgehead would introduce an enormous amount of strain into the cage-like structure. dalalinstitute.com The SN2 mechanism is prevented because the rigid framework makes backside attack by a nucleophile on the bridgehead carbon sterically impossible. edscl.in

Despite these significant barriers, nucleophilic substitution can be forced under certain conditions. Studies have shown that generating bridgehead carbocations from 1-bromobicyclo[2.2.2]octane derivatives using strong Lewis acids like silver triflate can enable reactions with potent nucleophiles such as allyltrimethylsilane (B147118) or enol silyl (B83357) ethers. iastate.edu

Furthermore, research on the stannylation of 1,4-dihalobicyclo[2.2.2]octanes with (trimethyltin)lithium has revealed an unusual leaving group mobility order of Br > I > Cl, which deviates from the typical reactivity seen in open-chain systems. uq.edu.au This suggests that the mechanism of substitution at this bridgehead is complex and not a simple SN1 or SN2 process. The reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived salts with nucleophiles, which involves ring-opening, further illustrates the unique reactivity patterns of this bicyclic core. nih.govrsc.org

Nucleophile Reagent/Condition Observation/Product Type Reference
(Trimethyltin)lithium-Stannylation, abnormal leaving group order (Br>I) uq.edu.au
AllyltrimethylsilaneSilver triflateBridgehead allylation iastate.edu
Benzene (B151609)Silver triflateBridgehead arylation iastate.edu
Enol silyl ethersSilver triflateBridgehead alkylation iastate.edu
Ethoxide ionSN2 conditionsNo reaction edscl.in

Elimination Reactions

The rigid cage-like structure of this compound presents unique characteristics in elimination reactions. The bridgehead positions of the bromine atoms significantly influence the feasibility and outcome of these reactions.

One of the notable reactions is the dehalogenation to form the highly strained [2.2.2]propellane. This transformation can be achieved through electrochemical reduction. researchgate.netacs.org The formation of [2.2.2]propellane from this compound highlights the potential of this compound as a precursor to strained polycyclic systems. Another study indicates that the reduction of this compound can also lead to the formation of 1,4-dimethylenecyclohexane, suggesting the intermediate formation of [2.2.2]propellane. znaturforsch.com

However, traditional base-induced E2 elimination reactions to form a double bond at the bridgehead are generally disfavored due to the high strain of the resulting bicyclo[2.2.2]octene, in accordance with Bredt's rule. chegg.com The planarity required for the transition state of an E2 reaction is difficult to achieve in this rigid bicyclic system. saskoer.calibretexts.org

While direct elimination to form a stable olefin is challenging, reactions involving the elimination of bromine can proceed under specific conditions. For instance, treatment of this compound with sodium iodide in acetone (B3395972) can lead to a halogen exchange (Finkelstein reaction) rather than elimination, yielding 1,4-diiodobicyclo[2.2.2]octane.

The following table summarizes the conditions and products of elimination and related reactions of this compound:

Reagent(s)ConditionsMajor Product(s)Reaction Type
Electrochemical Reduction-[2.2.2]PropellaneDehalogenation
Reducing Agent-1,4-DimethylenecyclohexaneReductive Elimination
NaIAcetone, Reflux1,4-Diiodobicyclo[2.2.2]octaneHalogen Exchange

It is important to note that the reactivity of the bicyclo[2.2.2]octane system can be influenced by substituents. For example, the presence of electron-withdrawing groups can affect the stability of intermediates and potentially lead to different reaction pathways, such as retro-Diels-Alder reactions in related diene systems. cdnsciencepub.com

Advanced Structural Elucidation and Conformational Analysis

Gas Electron Diffraction Studies of Bicyclo[2.2.2]octane Framework

Gas electron diffraction studies have been instrumental in determining the precise gas-phase structure of the parent bicyclo[2.2.2]octane. These investigations have revealed that the molecule possesses a "quasi-D3h structure". oup.com A least-squares analysis of diffraction intensities has provided key structural parameters for the hydrocarbon framework. oup.com

These studies indicate a twisting motion around the D3h symmetry axis, with a broad potential energy minimum. oup.com The potential function for this twisting has been described by a quartic function, suggesting a very low energy barrier at the fully eclipsed (D3h) conformation, on the order of 100 cal/mol. oup.comresearchgate.net This low barrier implies that at room temperature, the molecule is highly flexible and can easily interconvert between twisted conformations.

Interactive Data Table: Gas Electron Diffraction Data for Bicyclo[2.2.2]octane

ParameterValueUncertainty
rg(C-C) (average)1.542 ű 0.004 Å
rg(C-H) (average)1.107 ű 0.009 Å
rg(C1-C2)1.538 ű 0.015 Å
rg(C2-C3)1.552 ű 0.029 Å
∠C1-C2-C3109.7°± 0.7°
∠H-C-H110.1°± 5.6°
RMS twisting angle (φ)12.0°± 1.5°
Data sourced from a 1971 study on the gas electron diffraction of bicyclo[2.2.2]octane. oup.com

X-ray Crystallography of Bicyclo[2.2.2]octane Derivatives

For instance, the analysis of 1-p-bromobenzenesulphonyloxymethylbicyclo[2.2.2]octane confirmed the bicyclo[2.2.2]octane conformation in the solid state. rsc.org In another example, the crystal structure of a dicyclohexano-15-crown-5 system incorporating the bicyclo[2.2.2]octane framework revealed a cis-syn-cis isomer. cdnsciencepub.com The synthesis of 1,4-bis(2,2-dibromovinyl)bicyclo[2.2.2]octane has also been reported, with the bicyclo[2.2.2]octane-1,4-dicarbaldehyde as a key intermediate, indicating the accessibility of 1,4-disubstituted systems for crystallographic analysis. nih.gov It is expected that 1,4-dibromobicyclo[2.2.2]octane would exhibit a highly ordered crystalline structure, with the bromine atoms occupying the bridgehead positions. The inherent D3 symmetry of the parent cage would likely be preserved.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of bicyclo[2.2.2]octane derivatives. 13C NMR, in particular, offers detailed information about the carbon skeleton and the influence of substituent stereochemistry on chemical shifts. cdnsciencepub.comcdnsciencepub.com

In the bicyclo[2.2.2]octane system, the rigid framework allows for the study of through-space interactions between substituents, which manifest as shielding or deshielding effects in the 13C NMR spectrum. cdnsciencepub.comcdnsciencepub.com These are termed γ and δ effects, corresponding to interactions between substituents separated by three and four bonds, respectively. cdnsciencepub.comcdnsciencepub.com For instance, a pronounced deshielding effect of up to 8.6 ppm has been observed for carbons involved in syn-axial δ interactions. cdnsciencepub.comcdnsciencepub.com

For this compound, the two bromine atoms are in a 1,4-relationship, which would significantly influence the chemical shifts of the bridgehead carbons (C1 and C4) and the methylene (B1212753) bridge carbons (C2, C3, C5, C6, C7, and C8). The high symmetry of the molecule would lead to a simplified spectrum, with one signal for the two equivalent bridgehead carbons and one signal for the six equivalent methylene carbons. The precise chemical shifts would be indicative of the electronic effects of the bromine substituents.

Conformational Dynamics and Strain Analysis in Bicyclo[2.2.2]octane Systems

The bicyclo[2.2.2]octane system is characterized by significant ring strain compared to acyclic analogues. This strain is a combination of angle strain at the bridgehead carbons and torsional strain in the methylene bridges. Molecular mechanics calculations have estimated the strain energy of the bicyclo[2.2.2]octane core to be around 9.2 to 26 kcal/mol, with contributions from both angle and torsional strain. gatech.edu

The conformational dynamics of the bicyclo[2.2.2]octane framework are dominated by a twisting motion of the three ethylene (B1197577) bridges around the C1-C4 axis. oup.com As revealed by gas electron diffraction, this twisting motion has a large amplitude. cdnsciencepub.com While the parent hydrocarbon is considered to have effective D3h symmetry, substituted derivatives may adopt a twisted D3 conformation to alleviate steric interactions. cdnsciencepub.com

In this compound, the bulky bromine atoms at the bridgehead positions would likely influence the conformational dynamics. However, due to the symmetry of the substitution, the molecule would still possess a high degree of symmetry. The rigid cage-like structure restricts significant conformational changes, and the primary dynamic process would remain the twisting of the bridges. The strain energy of the system would also be affected by the presence of the C-Br bonds, which are longer and more polarizable than C-H bonds.

Theoretical and Computational Investigations of 1,4 Dibromobicyclo 2.2.2 Octane

Ab Initio and Density Functional Theory (DFT) Calculations on Electronic Structure

Ab initio and Density Functional Theory (DFT) have proven to be powerful tools for elucidating the electronic structure of complex molecules like 1,4-Dibromobicyclo[2.2.2]octane. These computational methods provide insights into molecular geometries, orbital energies, and the nature of chemical bonds, which are crucial for understanding the molecule's reactivity.

DFT calculations, particularly with basis sets like 6-311++G(d,p), are employed to optimize the geometry and calculate the electronic properties of bicyclic compounds. doaj.org For instance, in related systems like 1,4-diazabicyclo[2.2.2]octane (DABCO), DFT studies have been used to investigate interactions with various anions and the effects of alkyl chain lengths. doaj.org These studies often involve Natural Bond Orbital (NBO) analysis to understand charge distribution and bonding characteristics. doaj.org

Ab initio molecular orbital calculations have been instrumental in studying the geometry and electronic states of related bicyclo[2.2.2]octane derivatives. york.ac.uk For example, such calculations have provided evidence for twisted structures in the ground and excited electronic states of 1-azabicyclo[2.2.2]octane (ABCO). york.ac.uk The combination of experimental techniques like resonance-enhanced multiphoton ionization (REMPI) spectroscopy with ab initio calculations allows for a detailed understanding of the molecule's electronic transitions and structural changes upon excitation. york.ac.uk

The application of advanced ab initio schemes, such as the combination of GW and extended dynamical mean-field theory (EDMFT), allows for a parameter-free and self-consistent description of correlations and screening in materials with complex electronic structures. aps.org While often applied to solid-state systems, the principles of these methods are relevant for understanding the electronic behavior of molecules. aps.orgethz.ch These methods can accurately predict electronic properties, such as whether a material is an insulator or a metal, by providing a reliable description of electron-electron interactions. aps.org

Semi-empirical and ab initio molecular orbital techniques have also been used to investigate reaction mechanisms, such as electrophilic additions to strained bicyclic systems. canterbury.ac.nz These calculations help in understanding the regiochemical and stereochemical outcomes of reactions by examining orbital interactions and the stability of reaction intermediates. canterbury.ac.nz

Modeling of Reaction Pathways and Transition States (e.g., Propellane Formation)

The formation of [2.2.2]propellane from this compound is a reaction of significant theoretical interest due to the high strain of the resulting propellane. Computational modeling has been extensively used to investigate the feasibility and mechanism of this transformation.

DFT calculations at levels such as B3LYP/6-31G* have been employed to study the reductive dehalogenation of 1,4-dihalobicyclo[2.2.2]octanes. sciepub.comresearchgate.net These studies have shown that while the anionic bridgehead bromide of smaller bicyclic systems can spontaneously eliminate the bromide ion to form the central propellane bond, the [2.2.2] derivative exhibits different behavior. sciepub.comsciepub.com Upon optimization, the anionic bridgehead bromide of the [2.2.2] system expels the bromide ion but does not readily form the central propellane bond, instead optimizing to a diradical species. sciepub.comsciepub.com This reluctance is attributed to the significant strain in the resulting [2.2.2]propellane. sciepub.comsciepub.com

The electrochemical reduction of this compound has been computationally modeled to understand the formation of [2.2.2]propellane. sciepub.com These calculations suggest that the reaction proceeds through an intermediate that can lead to the propellane, although experimentally, fragmentation products are often observed. roaldhoffmann.com Semi-empirical MO calculations have also been used to interpret the results of electrochemical reductions of related 1,4-dichlorobicyclo[2.2.2]octane-2-carboxamides. znaturforsch.com These calculations indicated that the expected [2.2.2]propellanes were not formed, and instead, protio-dechlorination and ring-opened products were obtained. znaturforsch.com The calculations revealed that the intermediate biradical is unstable and undergoes spontaneous decomposition. znaturforsch.com

The transition state for the thermal decomposition of [2.2.2]propellane has been calculated to have an activation energy of approximately 27 kcal/mol, which is in reasonable agreement with the experimental value of 22 kcal/mol. ysu.am This high reactivity is attributed to the large strain energy of the molecule. ysu.am

Interactive Data Table: Computational Investigation of Propellane Formation

PrecursorComputational MethodOutcome of Anionic Precursor OptimizationPropellane FormationReference
This compoundB3LYP/6-31G*Expels bromide, resists forming central bondNo sciepub.comsciepub.com
1,4-Dichlorobicyclo[2.2.2]octane-2-carboxamidesSemi-empirical MOProtio-dechlorination and fragmentationNo znaturforsch.com
1,3-DibromobicyclopentaneωB97X-D/aug-cc-pVDZSpontaneous formationYes mdpi.com

Analysis of Orbital Topology and Regioselectivity

The principles of orbital topology are crucial for understanding the regioselectivity of reactions involving bicyclic systems. In the context of electrophilic additions to related tricyclic hydrocarbons containing cyclopropane (B1198618) rings, molecular orbital calculations have been used to analyze the interactions between the electrophile and the molecule's frontier orbitals. canterbury.ac.nz These calculations help to explain why an electrophile, such as a bromine cation (Br+), preferentially attacks a specific bond in the molecule. canterbury.ac.nz The most favorable orbital interactions dictate the reaction's regiochemistry. canterbury.ac.nz

For instance, in the bromination of certain bicyclo[3.2.1]octane systems, the regioselectivity is governed by the overlap between the highest occupied molecular orbital (HOMO) of the substrate and the lowest unoccupied molecular orbital (LUMO) of the electrophile. canterbury.ac.nz DFT calculations can be used to determine the energies and shapes of these orbitals, providing a theoretical basis for the observed product distribution. nih.gov In intramolecular Diels-Alder reactions leading to bicyclo[2.2.2]octane skeletons, DFT calculations have shown that conjugation of the dienophile with neighboring aromatic groups lowers the HOMO-LUMO energy gap, favoring the formation of the bridged [4+2] adduct. nih.gov

While direct studies on the orbital topology of this compound are not extensively detailed in the provided results, the principles derived from similar systems are applicable. The symmetry and energy of the frontier orbitals of this compound would be key in determining the regioselectivity of its reactions, for example, in nucleophilic substitution or elimination reactions.

Strain Energy Calculations and Stability Predictions

The bicyclo[2.2.2]octane framework possesses inherent strain due to its rigid, caged structure. The introduction of substituents and the formation of additional bonds, as in the case of [2.2.2]propellane, significantly impact this strain. Computational methods are essential for quantifying this strain energy and predicting the stability of these molecules.

The strain energy of [2.2.2]propellane is estimated to be around 93 kcal/mol (390 kJ/mol). wikipedia.org This high strain energy is a primary reason for its instability and the difficulty in its synthesis. znaturforsch.comwikipedia.org In contrast, the less strained [1.1.1]propellane is a well-characterized and stable compound. znaturforsch.com

Computational studies have shown a correlation between the central bond strain energy of propellanes and their likelihood of formation from anionic bridgehead bromide precursors. mdpi.com Generally, propellane formation is more likely when the central bond strain energy is low (less than 21 kcal/mol). mdpi.com For [2.2.2]propellane, the significant strain associated with the formation of the central bridgehead-bridgehead bond makes its spontaneous formation from the anionic precursor unfavorable. sciepub.comsciepub.com

The stability of substituted propellanes has also been investigated computationally. mdpi.com These studies aim to identify derivatives that might be stable enough to be targeted for synthesis. The total strain energy and the strain energy of the central bond are key parameters in these predictions. mdpi.com

Interactive Data Table: Calculated Strain Energies

CompoundEstimated Strain Energy (kcal/mol)Reference
[2.2.2]Propellane93 wikipedia.org
[2.2.2]Propellane~30 kcal/mol greater than other propellanes ysu.am

Role As a Rigid Scaffold in Advanced Organic Synthesis and Materials Science

Building Block for Complex Polycyclic Systems

The inherent structure of 1,4-dibromobicyclo[2.2.2]octane makes it an excellent starting material for the synthesis of more intricate polycyclic systems. The bromine atoms at the bridgehead positions are reactive handles that can be substituted or eliminated to construct larger, more complex frameworks. For instance, dehalogenation reactions can lead to the formation of propellanes, highly strained polycyclic compounds with unique chemical reactivity.

Furthermore, the rigid bicyclo[2.2.2]octane unit can be incorporated into larger molecular assemblies. Its use as a linker or spacer element allows for the construction of molecules with defined geometries and distances between different functional parts of the molecule. This is particularly useful in creating systems for studying intramolecular interactions or for building supramolecular structures. researchgate.net The predictable geometry of the bicyclo[2.2.2]octane scaffold is a key advantage in the rational design of such complex molecules.

Application in the Design of Molecular Architectures

The rigid and linear nature of the 1,4-disubstituted bicyclo[2.2.2]octane core has led to its application in the design of various molecular architectures, including molecular rods and components for liquid crystals. researchgate.netrsc.org The defined distance and orientation between the two functional groups at the 1 and 4 positions are crucial for these applications.

In the realm of liquid crystals, the incorporation of the bicyclo[2.2.2]octane ring system has been shown to produce mesogens with wide-range nematic phases. rsc.org These materials are colorless, stable, and exhibit positive dielectric anisotropy, making them suitable for electro-optical display devices. rsc.org The liquid crystal transition temperatures of these materials are often higher than those of analogous compounds containing a 1,4-disubstituted benzene (B151609) or a trans-1,4-disubstituted cyclohexane (B81311) ring, highlighting the favorable influence of the rigid bicyclic scaffold. rsc.org

The following table showcases a comparison of transition temperatures for different core structures in liquid crystals:

Core StructureClearing Point (°C)
1,4-Disubstituted Bicyclo[2.2.2]octaneHigher
1,4-Disubstituted BenzeneLower
trans-1,4-Disubstituted CyclohexaneLower

This table illustrates the general trend observed in the clearing points of liquid crystals, indicating that the bicyclo[2.2.2]octane core can lead to more stable mesophases. rsc.org

Utilization in Polymer Chemistry as Specialty Monomers

This compound and its derivatives can be utilized as specialty monomers in polymer chemistry to introduce rigidity and thermal stability into polymer backbones. The incorporation of this rigid, non-planar unit disrupts the regular packing of polymer chains that is typical of polymers made from planar aromatic monomers, which can lead to altered physical properties.

Polyesters containing bicyclo[2.2.2]octane rings have been synthesized and compared to polymers with 1,4-phenylene or trans-1,4-cyclohexylene rings. researchgate.net The presence of the bicyclic rings generally improves both the thermal and oxidative stabilities of the polyesters. researchgate.net This enhanced stability is attributed to the bicyclic structure approximating a "ladder polymer" configuration. researchgate.net For example, the electrochemical reduction of this compound can lead to the formation of [2.2.2]propellane, which can then be polymerized. acs.org

The use of bicyclic monomers like those derived from this compound allows for the synthesis of polymers with tailored properties for specific applications where high thermal stability and rigidity are required. mdpi.com

Bioisosteric Applications in Chemical Design

The bicyclo[2.2.2]octane (BCO) scaffold, for which this compound is a key precursor, has gained significant attention as a three-dimensional (3D) bioisostere for the para-substituted phenyl ring in medicinal chemistry. pharmablock.comnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a chemical compound.

The BCO core mimics the geometry of a para-substituted phenyl ring by providing a rigid linker that places substituents at a similar distance to that of a 1,4-disubstituted benzene ring. pharmablock.com The distance between the bridgehead carbons in the BCO scaffold is approximately 2.60 Å, which is comparable to the 2.82 Å distance between the C1 and C4 carbons of a para-phenyl group. pharmablock.com

However, electronically, the BCO unit is fundamentally different from an aromatic ring. It is a fully saturated, sp³-hybridized system, in contrast to the planar, sp²-hybridized nature of a phenyl ring. pharmablock.com This "escape from flatland" by replacing planar aromatic rings with 3D scaffolds like BCO is a current strategy in drug design to improve the physicochemical properties of drug candidates. pharmablock.com

Here is a comparison of the geometric properties of the BCO scaffold and other related bioisosteres:

ScaffoldBridgehead Distance (Å)
p-Phenylene (p-Ph)2.82
Bicyclo[2.2.2]octane (BCO)2.60
Cubane (CUB)2.72
Bicyclo[1.1.1]pentane (BCP)1.85

This table highlights the similar bridgehead distances of BCO and the p-phenylene ring, supporting its use as a geometric mimic. pharmablock.com

The replacement of a phenyl ring with a BCO moiety can significantly alter a molecule's physicochemical properties, which is a critical aspect of molecular design in medicinal chemistry. researchgate.netnih.gov High aromatic ring counts in drug candidates are often associated with poor aqueous solubility, high lipophilicity, and increased potential for metabolic liabilities. pharmablock.com

Introducing the saturated BCO scaffold can lead to:

Improved Solubility: By disrupting the π-stacking that can occur with planar aromatic rings, the BCO unit can improve a compound's solubility in aqueous media. pharmablock.com For example, replacing a para-substituted phenyl ring in the drug Imatinib with a BCO derivative led to changes in its physicochemical properties. nih.gov

Enhanced Metabolic Stability: The absence of aromatic C-H bonds, which are susceptible to oxidative metabolism by cytochrome P450 enzymes, can lead to improved metabolic stability. nih.gov In the case of the Imatinib analog, the incorporation of the BCO scaffold increased its metabolic stability in human liver microsomes. nih.gov

The following table summarizes the effects of replacing a para-phenyl ring with a BCO scaffold in an analog of the drug Imatinib:

CompoundWater Solubility (µM)Metabolic Stability (CLint, mg/(min•μL))Half-life (t1/2, min)
Imatinib3512860
Imatinib-BCO analog (86)11316Not Reported

This data demonstrates the tangible impact of the BCO for phenyl ring substitution on key drug-like properties. nih.gov

Future Research Directions and Emerging Areas

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methods for 1,4-dibromobicyclo[2.2.2]octane and its parent scaffold can be resource-intensive. Future research is directed towards developing more efficient and environmentally friendly synthetic pathways. One promising approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times for related bicyclo[2.2.2]octane derivatives. researchgate.net Additionally, a shift from using large quantities of reagents like Raney nickel to solid-phase processes is being explored to improve both the safety and cost-effectiveness of the synthesis. researchgate.net

The development of novel transition metal-catalyzed reactions is another key area of future research. google.com For instance, a new process for preparing 1,4-disubstituted bicyclo[2.2.2]octanes involves the transition metal-catalyzed oxidation of 1,4-dimethylene cyclohexane (B81311). google.com This method offers a simplified route for the commercial production of a variety of bicyclo[2.2.2]octane derivatives. google.com Further research into alternative starting materials and catalysts is expected to yield more sustainable and economically viable synthetic routes.

Exploration of Novel Reactivity Patterns

The unique structural and chemical properties of this compound make it a valuable building block in organic synthesis. lookchem.com Future research will likely focus on uncovering new reactivity patterns beyond its established use in the formation of [2.2.2]propellane through electrochemical reduction. acs.orgsciepub.com The bromine atoms at the bridgehead positions are key to its reactivity, and exploring their substitution with a wider range of nucleophiles could lead to the synthesis of novel and complex molecules.

The study of substituent effects on the reactivity of the bicyclo[2.2.2]octane framework is an active area of research. nih.gov Understanding how different functional groups at the 1- and 4-positions influence the molecule's electronic properties and reactivity will be crucial for designing new reactions and applications. For example, the debromination of this compound under certain conditions leads to fragmentation products rather than the expected tricyclic compound, a phenomenon that warrants further investigation to fully understand the underlying reaction mechanisms. roaldhoffmann.com

Integration into Advanced Functional Materials

The rigid bicyclic structure of this compound and its derivatives makes them attractive candidates for incorporation into advanced functional materials. Research in this area is focused on leveraging this rigidity to enhance the properties of polymers and other materials.

Potential Applications in Materials Science:

Application AreaPotential Benefit of Incorporating this compound
Polymer Chemistry The rigid bicyclic unit can be integrated into polymer backbones to potentially improve thermal stability and mechanical strength.
Nanomaterials The reactivity of the bromine atoms allows for the functionalization of nanomaterials, which could lead to novel applications in electronics and photonics.
Metal-Organic Frameworks (MOFs) Bicyclo[2.2.2]octane-based dicarboxylates have been used to construct porous MOFs with potential applications in gas storage and separation. researchgate.net

Future work will likely involve the synthesis of new monomers derived from this compound and their polymerization to create novel materials with tailored properties. The development of polyesters containing bicyclo[2.2.2]octane rings has already shown promise in terms of thermal and oxidative stability. researchgate.net

Computational Design and Prediction of Novel Derivatives

Computational chemistry is becoming an increasingly powerful tool for understanding and predicting the properties and reactivity of molecules. sciepub.comresearchgate.net In the context of this compound, computational methods are being used to:

Study Reaction Mechanisms: Computational modeling can provide insights into the energetics and transition states of reactions involving this compound, such as its conversion to [2.2.2]propellane. sciepub.comresearchgate.net

Predict Properties of Novel Derivatives: By computationally screening virtual libraries of this compound derivatives, researchers can identify candidates with desired electronic, steric, and reactive properties before undertaking their synthesis in the lab.

Investigate Substituent Effects: Computational studies can systematically investigate the influence of different substituents on the geometry and electronic structure of the bicyclo[2.2.2]octane cage, guiding the design of new molecules with specific functionalities. nih.gov

Future research will likely see a greater integration of computational and experimental approaches. For instance, computational predictions of novel reactivity patterns could be validated through targeted laboratory experiments, accelerating the discovery of new applications for this compound and its derivatives.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 1,4-dibromobicyclo[2.2.2]octane in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of vapors, as brominated compounds may release hazardous aerosols .
  • Store in tightly sealed containers in well-ventilated areas away from ignition sources, and ground equipment to prevent electrostatic discharge .
  • In case of exposure, immediately wash skin with water for 15 minutes and seek medical attention for persistent symptoms .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H}-NMR to identify proton environments influenced by the bicyclic framework. The equatorial/axial bromine positions create distinct splitting patterns due to J-coupling .
  • X-ray Crystallography : Resolve spatial arrangement by analyzing bond lengths and angles, particularly the 1,4-dibromo substitution pattern .
  • Mass Spectrometry (MS) : Confirm molecular weight (292.93 g/mol) via electron ionization (EI-MS), observing characteristic bromine isotope patterns (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Bromination of Bicyclo[2.2.2]octane : React with excess Br2_2 under UV light, controlling stoichiometry to avoid over-bromination .
  • Radical Bromination : Use N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl4_4, optimizing reaction time to achieve 1,4-selectivity .

Advanced Research Questions

Q. How does the electrochemical reduction of this compound lead to [2.2.2]propellane formation, and what mechanistic insights support this?

  • Methodological Answer :

  • Mechanism : In a two-electron reduction, bromide ions are eliminated, forming a strained bicyclic intermediate. The resulting diradical undergoes C–C bond cleavage to generate [2.2.2]propellane .
  • Experimental Validation : Cyclic voltammetry (CV) shows reduction peaks at -1.2 V (vs. SCE), correlating with bromide elimination. Gas chromatography-mass spectrometry (GC-MS) confirms propellane via its unique fragmentation pattern .

Q. How can conformational analysis resolve discrepancies in reactivity data for this compound derivatives?

  • Methodological Answer :

  • Variable-Temperature NMR : Monitor axial-equatorial bromine flipping at low temperatures (-40°C) to identify dominant conformers influencing reactivity .
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate energy barriers for ring-flipping, correlating with experimental kinetic data .

Q. What strategies are effective in resolving contradictions between theoretical and experimental dipole moments for brominated bicyclic compounds?

  • Methodological Answer :

  • Solvent Effects : Measure dipole moments in non-polar solvents (e.g., cyclohexane) to minimize solvent-solute interactions, then compare with gas-phase DFT calculations .
  • Hybrid QM/MM Simulations : Incorporate solvent molecules explicitly to model polarization effects, improving agreement with experimental data .

Q. How can competing pathways in nucleophilic substitution reactions of this compound be distinguished?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using 12C^{12}\text{C}/13C^{13}\text{C}-labeled substrates to identify rate-determining steps (e.g., bond cleavage vs. transition-state formation) .
  • Stereochemical Probes : Use chiral nucleophiles to track inversion/retention of configuration, distinguishing SN2 vs. SN1 mechanisms .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.